Azacyclotridecan-2-one;phosphoric acid
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Overview
Description
It belongs to the group of macrocyclic lactams and is primarily used as a monomer in the production of engineering plastics, such as nylon-12 and copolyamides . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is widely used in various industrial and scientific applications due to its acidic properties and ability to act as a catalyst in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane . The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt(II) acetate, to produce a mixture of cyclododecanol and cyclododecanone . This mixture is dehydrogenated on a copper contact catalyst to form cyclododecanone, which is then reacted with hydroxylamine to produce cyclododecanone oxime . The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield azacyclotridecan-2-one .
Industrial Production Methods: In industrial settings, an alternative process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride . The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to azacyclotridecan-2-one by heating to 160°C . This method offers an overall yield of up to 93% .
Chemical Reactions Analysis
Types of Reactions: Azacyclotridecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be polymerized through ring-opening polymerization to form nylon-12 . Phosphoric acid, being a strong acid, participates in acid-base reactions and can act as a catalyst in esterification and dehydration reactions .
Common Reagents and Conditions: Common reagents used in the reactions of azacyclotridecan-2-one include hydroxylamine for oxime formation and strong acids for the Beckmann rearrangement . Phosphoric acid is often used in combination with alcohols for esterification reactions and with dehydrating agents for dehydration reactions .
Major Products Formed: The major product formed from the polymerization of azacyclotridecan-2-one is nylon-12, a versatile engineering plastic . Phosphoric acid reactions typically yield esters and anhydrides, depending on the specific reaction conditions .
Scientific Research Applications
Azacyclotridecan-2-one is extensively used in the production of nylon-12, which finds applications in the automotive, electronics, and textile industries due to its high strength and thermal stability . Phosphoric acid is used in various scientific research applications, including as a catalyst in organic synthesis, a reagent in biochemical assays, and a component in the preparation of phosphate buffers for biological research .
Mechanism of Action
The mechanism of action of azacyclotridecan-2-one involves its polymerization through ring-opening polymerization, where the lactam ring is opened and polymerized to form long chains of nylon-12 . Phosphoric acid acts as a proton donor in acid-base reactions and as a catalyst in esterification and dehydration reactions by facilitating the removal of water molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to azacyclotridecan-2-one include other macrocyclic lactams such as caprolactam and enantholactam . Phosphoric acid is similar to other mineral acids like sulfuric acid and hydrochloric acid in terms of its acidic properties .
Uniqueness: Azacyclotridecan-2-one is unique due to its ability to form nylon-12, which has superior properties compared to other polyamides . Phosphoric acid is unique in its ability to act as both a catalyst and a reagent in a wide range of chemical reactions, making it highly versatile in scientific research and industrial applications .
Properties
CAS No. |
88108-32-1 |
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Molecular Formula |
C12H26NO5P |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
azacyclotridecan-2-one;phosphoric acid |
InChI |
InChI=1S/C12H23NO.H3O4P/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;1-5(2,3)4/h1-11H2,(H,13,14);(H3,1,2,3,4) |
InChI Key |
WSIKWUFSTIECLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1.OP(=O)(O)O |
Origin of Product |
United States |
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